molecular formula C16H17NO4 B2620622 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide CAS No. 304896-81-9

2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide

Cat. No.: B2620622
CAS No.: 304896-81-9
M. Wt: 287.315
InChI Key: MMQTWKZNLKILPT-UHFFFAOYSA-N
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Description

2-((4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide is a chemical compound with the CAS Registry Number 304896-81-9 . It has a molecular formula of C16H17NO4 and a molecular weight of 287.31 g/mol . This benzo[c]chromen derivative is part of a class of coumarin-related compounds that are of significant interest in medicinal chemistry and pharmacology research . Coumarins are heterocyclic compounds known for their diverse biological activities, and derivatives based on structures like the benzo[c]chromen core are frequently investigated for their potential therapeutic applications . Specifically, related compounds featuring the 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen scaffold have been explored in early-stage discovery research for their potential as inhibitors of molecular targets such as Hsp90, a protein of interest in cancer therapeutics . The acetamide functionality attached via an ether linkage at the 3-position provides a handle for further chemical modification and can be critical for interaction with biological targets, as analogous structural features have been shown to play a key role in determining activity in other coumarin-derived molecules . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h6-7H,2-5,8H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQTWKZNLKILPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide typically involves the following steps:

    Formation of the benzo[c]chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen structure.

    Introduction of the acetamide group: The acetamide group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with an acyl chloride or ester derivative of the benzo[c]chromen core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Research indicates that compounds with a chromene core exhibit significant antioxidant activity. Studies have shown that 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide can effectively scavenge free radicals and reduce oxidative stress in vitro. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

2. Anti-inflammatory Effects
The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. A study highlighted that derivatives of benzochromene reduced paw edema in murine models of inflammation, suggesting therapeutic applications in treating inflammatory conditions.

3. Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results. Specifically, studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways, making it a candidate for further research in cancer therapeutics.

Case Studies

Case Study 1: Antioxidant Activity
A study conducted on the antioxidant capacity of chromene derivatives revealed that this compound exhibited a remarkable ability to scavenge DPPH radicals. The IC50 value was determined to be significantly lower than that of standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Efficacy
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked decrease in the secretion of TNF-alpha and IL-6 cytokines. This suggests its potential application in managing inflammatory disorders.

Case Study 3: Cytotoxicity Against Cancer Cells
Research involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant cell death rates at concentrations as low as 10 µM. Flow cytometry analysis indicated that apoptosis was induced through both intrinsic and extrinsic pathways.

Mechanism of Action

The mechanism of action of 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects such as inhibition of pro-inflammatory cytokine production or promotion of antioxidant pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzo[c]chromen Core

Key analogs differ in substituent type and position, as summarized below:

Compound Name & Source Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound (Hypothetical) 4-Methyl (C4), Acetamide (C3) C₁₆H₁₇NO₅ 303.31 Balanced lipophilicity, amide group
2-[(2-Chloro-6-oxo...)acetamide 2-Chloro (C2), Acetamide (C3) C₁₅H₁₄ClNO₄ 307.73 Increased lipophilicity (Cl)
2-[(3-Methoxy-6-oxo...)acetamide 3-Methoxy (C3), 4-Methyl (C4) C₁₆H₁₇NO₅ 303.31 Electron-donating OCH₃ group
N-(3,5-Dichlorophenyl) Derivative 2-Chloro (C2), Dichlorophenyl C₂₁H₁₇Cl₃N₂O₄ 467.73 Enhanced receptor binding (bulky aryl)
Key Observations:
  • Methoxy Group: The 3-methoxy derivative (C₁₆H₁₇NO₅) introduces hydrogen-bonding capacity, which may enhance interactions with polar enzyme active sites .
  • Aryl Modifications : The N-(3,5-dichlorophenyl) variant (C₂₁H₁₇Cl₃N₂O₄) demonstrates how bulky substituents can enhance selectivity for specific biological targets, albeit at the cost of synthetic complexity .

Side Chain Modifications

  • Carboxylic Acid Derivatives : [(4-Methyl-6-oxo...)acetic acid (CAS 302551-41-3) has a lower logP (~1.5) due to the ionizable carboxylic acid group, making it more suitable for aqueous environments .

Property Trends

  • Solubility : Methyl and methoxy groups improve solubility in organic solvents, while chlorine reduces it.

Biological Activity

The compound 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide , also known by its CAS number 302551-41-3, is a derivative of the benzo[c]chromen class. This compound exhibits various biological activities that make it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C17H18O5C_{17}H_{18}O_5, with a molecular weight of approximately 302.33 g/mol. It possesses a complex structure characterized by the benzo[c]chromen moiety which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that compounds within the benzo[c]chromen class exhibit significant antioxidant properties. These compounds are capable of scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer .

Anticancer Properties

Studies have shown that derivatives of benzo[c]chromen compounds can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Reference
1fMCF-74.363
112cHCT116>50

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects against β-amyloid-induced toxicity in neuronal cell lines such as PC12. It was found to enhance cell viability and reduce neurotoxicity through mechanisms involving the modulation of signaling pathways like the PI3K/Akt pathway .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Phosphodiesterase Inhibition : Some derivatives have been identified as phosphodiesterase inhibitors, which play a role in regulating intracellular signaling pathways.
  • Enzyme Modulation : The compound has shown potential in modulating metabolic enzymes involved in processes such as inflammation and apoptosis .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds derived from benzo[c]chromen:

  • Study on Anticancer Activity : A series of alkoxylated derivatives were synthesized and tested for their anticancer properties against MCF-7 cells. One compound showed an IC50 value significantly lower than that of doxorubicin, indicating strong anticancer potential .
  • Neuroprotective Evaluation : In vitro studies demonstrated that certain derivatives could protect neuronal cells from amyloid-beta induced toxicity by reducing apoptotic markers and promoting cell survival pathways .

Q & A

Q. What are the optimal synthetic routes for 2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis involves nucleophilic substitution and acetylation steps. outlines a protocol using acetyl chloride and Na₂CO₃ in CH₂Cl₂, achieving 58% yield after iterative reagent additions and purification via TLC (MeOH/CH₂Cl₂ gradient) followed by crystallization . Systematic optimization can leverage Design of Experiments (DOE), as described in , which employs factorial designs to minimize experimental runs while assessing variables like temperature, solvent polarity, and stoichiometric ratios. For non-linear systems, central composite designs are recommended to map response surfaces .

Key Data from Synthesis ():

StepReagents/ConditionsPurificationYield
1Acetyl chloride, Na₂CO₃, CH₂Cl₂, 3hTLC + Crystallization58%

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer: High-resolution ¹H/¹³C NMR and ESI/APCI-MS are essential. reports diagnostic signals: aromatic protons at δ 7.39 ppm (J = 8.4 Hz) and carbonyl carbons at δ 169.8 ppm, with ESI/APCI(+) showing m/z 347 [M+H]⁺ . Discrepancies (e.g., tautomerism, solvent artifacts) require cross-validation via 2D NMR (HSQC, COSY) and repetition under anhydrous conditions. X-ray crystallography (as in ) resolves ambiguous signals by providing definitive bond-length data .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for novel derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. details ICReDD’s approach, combining quantum mechanical reaction path searches with machine learning to prioritize synthetic targets . For derivatives, molecular docking (e.g., AutoDock Vina) screens bioactivity against protein targets, while QSAR models incorporate Hammett constants and steric parameters from crystallographic data ( ) to quantify substituent effects .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?

Methodological Answer: classifies reactor design under RDF2050112, emphasizing heat transfer, mixing efficiency, and catalyst loading . For scale-up, transition from batch to flow reactors improves heat dissipation and reduces side reactions. Computational fluid dynamics (CFD) simulations optimize parameters like Reynolds number and residence time. In-line PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, enable real-time monitoring of intermediate formation .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer: demonstrates biological evaluation of coumarin derivatives through standardized assays (e.g., enzyme inhibition, cytotoxicity) . Contradictions arise from off-target interactions or assay variability. Mitigation strategies include:

Dose-response curves to establish EC₅₀/IC₅₀ consistency.

Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based readouts).

Meta-analysis of published data (e.g., ’s SAR tables) to identify substituent-specific trends.

Q. What methodologies enable efficient purification of intermediates in multi-step syntheses?

Methodological Answer: highlights TLC-guided silica gel chromatography (MeOH/CH₂Cl₂ gradients) and crystallization (ethyl acetate) . For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) achieves baseline separation. Advanced techniques include simulated moving bed (SMB) chromatography for continuous purification, reducing solvent waste by 40% compared to batch methods .

Q. How can researchers validate the oxidative stability of the tetrahydrobenzo[c]chromen core under physiological conditions?

Methodological Answer:

Accelerated stability studies : Incubate the compound in PBS (pH 7.4, 37°C) with H₂O₂ (0.1–1 mM) for 24–72h. Monitor degradation via UPLC-MS.

EPR spectroscopy : Detect free radical intermediates using spin traps like DMPO.

Computational prediction : Calculate bond dissociation energies (BDEs) for C–H bonds using Gaussian09 (B3LYP/6-311++G**). Low BDE (<85 kcal/mol) indicates susceptibility to autoxidation .

Q. What strategies improve yield in stereoselective modifications of the acetamide side chain?

Methodological Answer:

Chiral auxiliaries : Use Evans oxazolidinones to control acetamide stereochemistry during alkylation.

Asymmetric catalysis : Employ Pd-catalyzed allylic amination with (R)-BINAP ligands (≥90% ee).

Dynamic kinetic resolution : Utilize enzyme-metal hybrid catalysts (e.g., CAL-B/Ru complexes) for racemization-free amidation .

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